4-Methyl-N~1~-phenylbenzene-1,3-diamine
Description
4-Methyl-N~1~-phenylbenzene-1,3-diamine is a diamine derivative featuring a benzene ring substituted with a methyl group at position 4 and a phenyl group attached to the N1 amine. This structure confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, materials science, and pharmaceuticals.
Properties
CAS No. |
6406-71-9 |
|---|---|
Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
4-methyl-1-N-phenylbenzene-1,3-diamine |
InChI |
InChI=1S/C13H14N2/c1-10-7-8-12(9-13(10)14)15-11-5-3-2-4-6-11/h2-9,15H,14H2,1H3 |
InChI Key |
WZLHSDJWKAYVJT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC2=CC=CC=C2)N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC=CC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and properties of 4-methyl-N~1~-phenylbenzene-1,3-diamine and its analogs:
Electronic and Steric Effects
- Methyl vs. Nitro Groups : The methyl group in this compound is electron-donating, enhancing electron density on the benzene ring. In contrast, 4-methyl-5-nitrobenzene-1,3-diamine () has a nitro group, which is strongly electron-withdrawing, increasing reactivity toward electrophilic substitution but reducing stability .
- Aromatic vs. Aliphatic Substituents: The N1-phenyl group in the main compound enables π-π stacking interactions, useful in materials science. Conversely, N1,N1-diethyl-4-methylbenzene-1,3-diamine () features aliphatic ethyl groups, improving solubility in non-polar solvents but reducing conjugation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
